methyl 4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzoate
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Description
The compound “methyl 4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzoate” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . It also contains a pyran ring, which is a six-membered ring with one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would be influenced by the presence of polar groups, while its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Antibacterial Activity
A study synthesized novel compounds, including those related to 2-oxo-2H-pyran derivatives, and evaluated their antibacterial activity. Specifically, compounds such as 8-(6-Amino-4-(2-bromophenyl)-5-thio-carbamoyl-4Hpyran-2-yl)-4-methyl-6-nitro-2oxo-2H-chromen-7-yl benzoate showed promising antibacterial activity against various bacteria like B. subtilis, S. aureus, and E. coli (El-Haggar et al., 2015).
Chemical Synthesis and Characterization
Various studies have focused on the synthesis and characterization of similar compounds. For instance, a study reported the isolation of compounds from Piper fuligineum, including methyl 4-methoxy-3-(3-methylbut2-enoyl)benzoate, a new natural product (Mazzeu et al., 2017). Another study developed a method for synthesizing highly functionalized benzo[h]quinolines and 4-benzylpyrans, showcasing the versatility of 2H-pyran derivatives in chemical syntheses (Panwar et al., 2018).
Pharmaceutical Applications
A research focused on the solid form selection of a zwitterionic pharmaceutical compound, detailing the stability and characteristics of various forms. This study contributes to the understanding of the stability and formulation of pharmaceutical compounds related to 2H-pyran derivatives (Kojima et al., 2008).
Anticancer Activity
Another study conducted a microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, assessing their anticancer activity against different human cancer cell lines. This research highlights the potential of 2H-pyran derivatives in developing new anticancer agents (Hadiyal et al., 2020).
Crystal Structure Analysis
Research into the crystal structures of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, provides insights into the molecular configurations and interactions of these compounds. This information is crucial for understanding their chemical behavior and potential applications (Kranjc et al., 2012).
Synthesis of Novel Compounds
A significant body of research focuses on synthesizing novel compounds using 2H-pyran derivatives as starting materials or intermediates. These syntheses contribute to the development of new chemicals with potential applications in various fields (Ornik et al., 1990).
Properties
IUPAC Name |
methyl 4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-13-11-17(12-18(22)26-13)27-16-7-9-21(10-8-16)19(23)14-3-5-15(6-4-14)20(24)25-2/h3-6,11-12,16H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZJGRBNQQKKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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